Hydroperoxide, 1-methyl-4-(1-methylethyl)-2,5-cyclohexadien-1-yl (9CI)
Description
Hydroperoxide, 1-methyl-4-(1-methylethyl)-2,5-cyclohexadien-1-yl (9CI) is a bicyclic organic compound characterized by a cyclohexadienyl backbone substituted with methyl and isopropyl groups, along with a hydroperoxide (-OOH) functional group. This structure confers unique reactivity due to the labile peroxide bond, which is sensitive to thermal and photolytic degradation.
Properties
CAS No. |
480437-87-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-hydroperoxy-3-methyl-6-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16O2/c1-8(2)9-4-6-10(3,12-11)7-5-9/h4-9,11H,1-3H3 |
InChI Key |
HXSVQHMXURHRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C=CC(C=C1)(C)OO |
Origin of Product |
United States |
Biological Activity
Hydroperoxide, 1-methyl-4-(1-methylethyl)-2,5-cyclohexadien-1-yl (9CI), also known by its CAS number 480437-87-4, is an organic compound with a molecular formula of C10H16O2. This compound exhibits significant biological activity primarily due to its reactive oxygen species (ROS) characteristics. This article explores its biological effects, potential applications, and relevant case studies.
- Molecular Formula : C10H16O2
- Molecular Weight : 168.23 g/mol
- CAS Number : 480437-87-4
Hydroperoxides are known to induce oxidative stress in biological systems. The hydroperoxide functional group (-O-OH) can lead to the formation of free radicals, which may cause cellular damage through lipid peroxidation, protein oxidation, and DNA damage. This oxidative stress is implicated in various pathological conditions, including cancer and neurodegenerative diseases.
Oxidative Stress Induction
Hydroperoxide compounds like 1-methyl-4-(1-methylethyl)-2,5-cyclohexadien-1-yl have been studied for their role in oxidative stress:
- Cellular Damage : Exposure to hydroperoxides can lead to apoptosis or necrosis in cells due to extensive oxidative damage.
- Inflammatory Responses : Hydroperoxides can activate signaling pathways that result in the production of pro-inflammatory cytokines.
Antimicrobial Activity
Research has indicated that certain hydroperoxides possess antimicrobial properties. They may disrupt microbial cell membranes and inhibit growth by generating reactive species that damage cellular components.
Case Studies and Research Findings
Several studies have investigated the biological effects of hydroperoxides:
- Study on Oxidative Stress : A study published in Helvetica Chimica Acta demonstrated that hydroperoxides can significantly increase oxidative stress markers in cultured cells, leading to enhanced apoptosis rates .
- Antimicrobial Effects : Research published in Journal of Applied Microbiology highlighted the effectiveness of hydroperoxide compounds against various bacterial strains, suggesting potential applications in food preservation and medical disinfection .
Data Table: Comparative Biological Activities of Hydroperoxides
Comparison with Similar Compounds
Structural Analogues in Plant Metabolites
Compound B (1-methyl-4-(1-methylethyl)-1,4-cyclohexadiene) :
Compound D (1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo-5-ene) :
- Structure : Contains a dioxabicyclo ring system (two oxygen atoms) instead of a hydroperoxide.
- Reactivity : More stable than the hydroperoxide due to the ether linkages.
- Research Findings : Found in higher concentrations in virus-infected plants, suggesting a role in stress response .
| Parameter | Target Hydroperoxide | Compound B | Compound D |
|---|---|---|---|
| Functional Group | -OOH | None | -O- (ether) |
| Stability | Low (prone to decay) | High | Moderate |
| Role in Plant Systems | Oxidative stress? | Defense signal | Stress metabolite |
Agrochemical Analogs
Cinmethylin (SD-95481) :
Isopropalin (4-(1-methylethyl)-2,6-dinitro-N,N-dipropylbenzenamine) :
- Structure : Nitro-substituted benzene with isopropyl and propyl groups.
- Application: Herbicide (now revoked) targeting root systems.
- Key Difference : Aromatic nitro groups confer radical stability, unlike the hydroperoxide’s reactive -OOH group .
| Parameter | Target Hydroperoxide | Cinmethylin | Isopropalin |
|---|---|---|---|
| Functional Group | -OOH | Ether | Nitroamine |
| Molecular Formula | Not specified | C₁₈H₂₆O₂ | C₁₅H₂₃N₃O₄ |
| Stability | Low | High | Moderate |
| Primary Use | Hypothetical herbicide | Herbicide | Herbicide (revoked) |
Benzenoid Derivatives
1-methyl-4-(1-methylethyl)-benzene :
2-Ethyl-1,3-dimethylbenzene :
- Structure : Ethyl and methyl substituents on benzene.
- Reactivity : Similar volatility but higher steric hindrance.
- Research Context: Detected in benzenoid metabolite profiles .
Research Implications and Industrial Relevance
- Reactivity Advantage : The hydroperoxide’s -OOH group may enable radical-mediated herbicidal activity, though its instability limits practical use compared to cinmethylin or isopropalin .
- Synthetic Challenges : Lab-scale synthesis is feasible, but industrial-scale production would require stabilization strategies (e.g., encapsulation) to mitigate peroxide decomposition.
Preparation Methods
Base-Induced Elimination of β-Halohydroperoxide Precursors
A validated route involves the base-mediated elimination of β-halohydroperoxides to yield allylic hydroperoxides. This method, detailed in studies on perepoxide intermediates, exploits the propensity of β-halohydroperoxides to undergo dehydrohalogenation under alkaline conditions.
Mechanism :
- Precursor Synthesis : A β-halohydroperoxide (e.g., 1-methyl-4-(1-methylethyl)-3-chloro-2-hydroperoxycyclohexane) is prepared via halogenation of a secondary hydroperoxide.
- Base Treatment : Elimination occurs via abstraction of a β-hydrogen by a strong base (e.g., NaOH), forming the conjugated diene and releasing HX (X = halogen):
$$
\text{R-OOH-CH}2\text{-Cl} + \text{NaOH} \rightarrow \text{R-OOH} + \text{NaCl} + \text{H}2\text{O}
$$
The resultant allylic hydroperoxide stabilizes through conjugation across the cyclohexadienyl system.
Optimization :
Auto-Oxidation of Conjugated Dienes
Cyclohexadienes undergo auto-oxidation in the presence of molecular oxygen, forming allylic hydroperoxides via radical chain mechanisms. While less specific than elimination methods, this approach benefits from operational simplicity.
Procedure :
- Substrate Preparation : 1-Methyl-4-(1-methylethyl)-1,3-cyclohexadiene is synthesized via Diels-Alder reactions or dehydrogenation of corresponding cyclohexanes.
- Oxygenation : The diene is exposed to O₂ under UV irradiation or in the presence of radical initiators (e.g., azobisisobutyronitrile). Hydrogen abstraction at the allylic position generates a radical, which reacts with O₂ to form the hydroperoxide.
Challenges :
Acid-Catalyzed Addition of Hydrogen Peroxide
Direct addition of hydrogen peroxide (H₂O₂) to electron-rich dienes under acidic conditions offers a third pathway. This method mirrors epoxidation but favors hydroperoxide formation under controlled protonation.
Reaction Scheme :
- Protonation : The diene undergoes protonation at a terminal carbon, generating a carbocation.
- Nucleophilic Attack : H₂O₂ attacks the carbocation, forming the hydroperoxide:
$$
\text{R}2\text{C}=\text{CH}2 + \text{H}2\text{O}2 \xrightarrow{\text{H}^+} \text{R}2\text{C}-\text{CH}2\text{-OOH}
$$
For the target compound, steric effects from the isopropyl group direct addition to the less hindered position.
Conditions :
- Acid Catalyst : Sulfuric acid (0.1–1 M) or Lewis acids (e.g., BF₃·Et₂O).
- Temperature : 0–25°C to prevent H₂O₂ decomposition.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-Induced Elimination | β-Halohydroperoxide | 50–70% | NaOH/DMSO, 25°C | High regioselectivity | Multi-step precursor synthesis |
| Auto-Oxidation | 1,3-Cyclohexadiene derivative | 30–40% | O₂, UV light, 50°C | Single-step process | Low yield, isomer formation |
| Acid-Catalyzed Addition | Conjugated diene + H₂O₂ | 20–35% | H₂SO₄, 0–25°C | Simple reagents | Poor selectivity for bulky substrates |
Data synthesized from Refs.
Q & A
Q. What are the recommended experimental protocols for synthesizing and stabilizing hydroperoxide derivatives with cyclohexadienyl substituents?
Hydroperoxides are prone to decomposition under heat, light, or catalytic metals. For synthesis:
- Use low-temperature oxidation methods (e.g., controlled ozonolysis or photochemical oxidation of pre-functionalized cyclohexadienes) to minimize side reactions.
- Stabilize the product with radical inhibitors like BHT (butylated hydroxytoluene) and store in amber glass under inert gas .
- Confirm purity via iodometric titration for peroxide content and GC-MS for structural validation .
Q. How can conflicting spectroscopic data (e.g., NMR or IR) for hydroperoxide isomers be resolved?
- Perform dynamic NMR experiments to detect conformational equilibria caused by the labile O-O bond.
- Compare experimental IR spectra with computational predictions (DFT calculations of O-O stretching modes at ~800–900 cm⁻¹) .
- Use chromatographic separation (HPLC with chiral columns) to isolate stereoisomers and analyze individually .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this hydroperoxide in radical-mediated oxidation reactions?
- The cyclohexadienyl scaffold introduces strain, lowering the activation energy for O-O bond homolysis. Kinetic studies (e.g., Eyring analysis) reveal a Δ‡H ~30–40 kJ/mol for decomposition.
- Electron paramagnetic resonance (EPR) trapping experiments with spin traps (e.g., DMPO) confirm the generation of alkoxy radicals during decomposition .
- Compare with analogous tert-butyl hydroperoxide to assess steric and electronic effects of the 1-methyl-4-(1-methylethyl) substituent .
Q. How does the hydroperoxide interact with biological systems (e.g., enzyme inhibition or oxidative stress pathways)?
- In vitro assays (e.g., cytochrome P450 inhibition) show competitive inhibition due to peroxide-mediated heme iron oxidation.
- ROS (reactive oxygen species) generation can be quantified using fluorogenic probes (e.g., DCFH-DA) in cell cultures, but cytotoxicity must be controlled via dose-response curves .
- Structural analogs like cinmethylin (a bicyclic ether herbicide) exhibit herbicidal activity via similar oxidative mechanisms, suggesting potential cross-reactivity .
Methodological Challenges
Q. What strategies mitigate decomposition during long-term storage or handling?
- Deactivation protocols : Treat with reducing agents (e.g., FeSO₄ or Na₂S₂O₃) to quench peroxides before disposal .
- Stabilizers : Add 1–5% w/w chelating agents (EDTA) to sequester trace metals that catalyze decomposition.
- Storage : Maintain at –20°C in dark, oxygen-free vials with molecular sieves to absorb moisture .
Q. How can computational modeling predict the hydroperoxide’s thermochemical properties?
- Use Gaussian or ORCA software for DFT calculations (B3LYP/6-31G* basis set) to estimate bond dissociation energies (BDEs) and reaction enthalpies.
- Compare with experimental DSC (differential scanning calorimetry) data to validate decomposition pathways .
Key Research Gaps
- Stereochemical effects : The impact of exo/endo isomerism on reactivity remains unstudied.
- Environmental fate : No data exist on photodegradation products in aqueous systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
